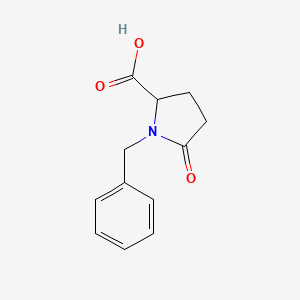

1-Benzyl-5-oxopyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Benzyl-5-oxopyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number 7535-59-3 . It has a molecular weight of 219.24 and its IUPAC name is (2S)-1-benzyl-5-oxo-2-pyrrolidinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-oxopyrrolidine-2-carboxylic acid” is represented by the linear formula C12H13NO3 . The InChI code for this compound is 1S/C12H13NO3/c14-11-7-6-10 (12 (15)16)13 (11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16)/t10-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a white solid and should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring, which is a part of the “1-Benzyl-5-oxopyrrolidine-2-carboxylic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Inactivator of Viruses

5-Oxopyrrolidine-2-carboxylic acid, a related compound, has been used as an inactivator of hepatitis B surface, vaccinia virus, herpes simplex virus, and influenza virus .

Potential Inhibitor of GABA Transaminase

5-Oxopyrrolidine-2-carboxylic acid is also a possible inhibitor of GABA transaminase, which increases the amount of GABA with antiepileptic action .

Neuroprotective Agents

1-Benzyl-5-oxopyrrolidine-2-carboxylic acid derivatives have been synthesized and evaluated as novel neuroprotective agents .

Synthesis of Derivatives Bearing Azole, Diazole, and Hydrazone Moieties

The 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a derivative of 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid, has been used for synthesizing derivatives bearing azole, diazole, and hydrazone moieties in the molecule .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P305+351+338, P302+352 .

Wirkmechanismus

Target of Action

A related compound, 1-benzyl-5-oxopyrrolidine-2-carboximidamide, has been shown to exhibit protective activities against n-methyl-d-aspartic acid (nmda)-induced cytotoxicity . This suggests that 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid may also interact with NMDA receptors.

Mode of Action

Based on the observed neuroprotective activities of related compounds, it is possible that 1-benzyl-5-oxopyrrolidine-2-carboxylic acid interacts with its targets, potentially nmda receptors, to mitigate cytotoxic effects .

Result of Action

Related compounds have been shown to exhibit neuroprotective activities, suggesting that 1-benzyl-5-oxopyrrolidine-2-carboxylic acid may also confer neuroprotection .

Eigenschaften

IUPAC Name |

1-benzyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHLVDJRXGVGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-oxopyrrolidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)

![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)

![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)

![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)